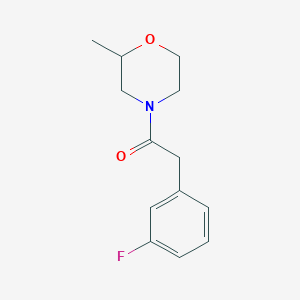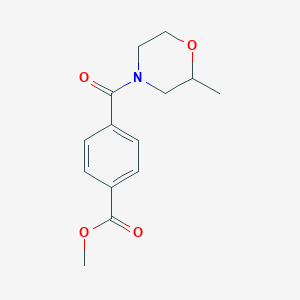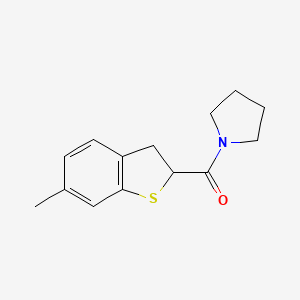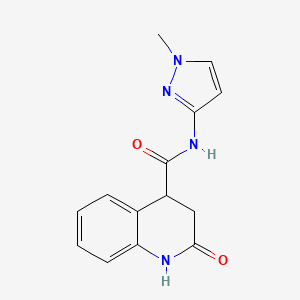
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as FMM, is a synthetic compound that has been of significant interest in scientific research. FMM is a ketone derivative that has shown promising results in various studies related to neuroscience, immunology, and cancer research.
Wirkmechanismus
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's mechanism of action is primarily based on its ability to interact with specific molecular targets. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to interact with voltage-gated sodium channels, T-cell receptors, and various proteins involved in the apoptotic pathway. These interactions result in the inhibition of the activity of these targets, leading to the observed effects on neuronal activity, immune response, and cancer cell growth.
Biochemical and Physiological Effects:
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's biochemical and physiological effects are largely dependent on the specific target it interacts with. In neurons, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's inhibition of voltage-gated sodium channels leads to a decrease in the generation and propagation of action potentials, resulting in an anticonvulsant effect. In T-cells, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's inhibition of T-cell receptors leads to a decrease in the activation of these cells, resulting in an anti-inflammatory effect. In cancer cells, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's induction of apoptosis leads to a decrease in cell growth and proliferation, resulting in an anticancer effect.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's advantages for lab experiments include its relatively simple synthesis method, its ability to interact with specific molecular targets, and its potential use in various scientific fields. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's limitations for lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone research include further studies on its mechanism of action, its potential use in combination with other drugs for the treatment of various diseases, and the development of more potent and selective derivatives. Additionally, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's potential use in drug delivery systems and as a diagnostic tool for various diseases should be explored further. Overall, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone's diverse applications in scientific research make it a promising compound for future studies.
Synthesemethoden
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is synthesized by the reaction of 3-fluoroacetophenone with 2-methylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone is a white crystalline solid that is soluble in organic solvents and has a melting point of 80-82°C.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been extensively studied for its potential use in various scientific fields. In neuroscience, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. This inhibition has been found to have an anticonvulsant effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of epilepsy.
In immunology, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the activation of T-cells, which are important for the immune response. This inhibition has been found to have an anti-inflammatory effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of autoimmune diseases.
In cancer research, 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This inhibition has been found to have an anticancer effect, making 2-(3-Fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone a potential candidate for the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10-9-15(5-6-17-10)13(16)8-11-3-2-4-12(14)7-11/h2-4,7,10H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLIULLXDFENOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7492228.png)


![Imidazol-1-yl-[2-(4-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492250.png)
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)


![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)


![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)